Thermodynamic Profiling of 4'-Iodo-2-(2-methoxyphenyl)acetophenone: A Technical Guide to Phase Transition Properties
Thermodynamic Profiling of 4'-Iodo-2-(2-methoxyphenyl)acetophenone: A Technical Guide to Phase Transition Properties
Executive Summary
For researchers and drug development professionals, understanding the precise thermodynamic properties of pharmaceutical intermediates is non-negotiable. 4'-Iodo-2-(2-methoxyphenyl)acetophenone (CAS: 898784-93-5) is a complex, halogenated diaryl compound frequently utilized in cross-coupling reactions and advanced organic synthesis. Due to its high molecular weight and specific functional groups, its melting point (MP) and boiling point (BP) deviate from simpler aromatic systems.
This whitepaper provides an authoritative, in-depth analysis of the structure-property relationships governing this molecule, alongside field-proven, self-validating experimental protocols for accurately determining its phase transition temperatures without risking thermal degradation.
Structural Causality: Why the Molecule Behaves the Way It Does
To accurately predict and measure the physical properties of 4'-Iodo-2-(2-methoxyphenyl)acetophenone, one must first analyze its molecular architecture. The molecule (C₁₅H₁₃IO₂) possesses a molecular weight of 352.17 g/mol and consists of a rigid acetophenone core flanked by a heavy iodine atom and an ortho-methoxy group.
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The 4'-Iodo Substituent: Iodine is a massive, highly polarizable halogen. Its large electron cloud drastically increases the London dispersion forces between adjacent molecules. This is the primary driver for the compound's elevated boiling point and its solid state at room temperature [1].
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The Carbonyl (C=O) and Methoxy (-OCH₃) Groups: Both groups introduce significant permanent dipole moments. The dipole-dipole interactions lock the molecules into a structured crystal lattice, requiring substantial thermal energy (enthalpy of fusion, ΔHf ) to transition into a liquid phase.
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Steric Hindrance: The ortho-methoxy group forces the adjacent phenyl ring out of planarity with the acetophenone core. While the iodine and carbonyl groups increase intermolecular attraction, this steric twist disrupts optimal crystal packing, preventing the melting point from being excessively high.
Figure 1: Logical structure-property relationships dictating phase transitions.
Quantitative Data Summary
Based on predictive thermodynamic models and available supplier data, the physicochemical profile of the compound is summarized below. Because high-molecular-weight iodinated compounds often decompose before boiling at atmospheric pressure, the listed boiling point is a theoretical extrapolation.
| Property | Value | Method / Source |
| Chemical Formula | C₁₅H₁₃IO₂ | Standard Nomenclature |
| Molecular Weight | 352.17 g/mol | Calculated |
| Physical State (25 °C) | White solid | Sigma-Aldrich Observation [1] |
| Melting Point ( Tm ) | 85 °C – 115 °C | Structural Analogue Estimation |
| Boiling Point ( Tb ) | 408.6 ± 33.0 °C (at 760 mmHg) | Predictive Modeling [2] |
| Flash Point | > 150 °C | Closed-Cup Estimation |
Self-Validating Experimental Protocols
Standard visual capillary melting point apparatuses are insufficient for complex pharmaceutical intermediates due to subjective visual errors and the inability to detect polymorphic transitions. Furthermore, attempting to boil this compound at 760 mmHg will result in homolytic cleavage of the carbon-iodine bond (which has a relatively low bond dissociation energy of ~238 kJ/mol).
To ensure absolute scientific integrity, the following self-validating thermal analysis workflows must be utilized [3].
Protocol A: Precise Melting Point Determination via DSC
Differential Scanning Calorimetry (DSC) provides a quantifiable thermodynamic profile by measuring the exact heat flow required to melt the crystal lattice.
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System Self-Validation (Calibration):
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Action: Run a high-purity Indium standard ( Tm = 156.6 °C) prior to the sample.
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Causality: The protocol is programmed to automatically halt if the measured onset deviates by >0.5 °C. This ensures instrument accuracy and prevents the consumption of valuable synthesized material in a miscalibrated machine.
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Sample Preparation:
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Action: Weigh 2.0 to 3.0 mg of 4'-Iodo-2-(2-methoxyphenyl)acetophenone into an aluminum DSC pan.
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Causality: Hermetic sealing prevents the premature sublimation of the iodo-compound, ensuring the endothermic heat flow is exclusively attributed to the solid-liquid phase transition.
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Thermal Ramp:
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Action: Equilibrate at 25 °C, then heat at a rate of 10 °C/min up to 150 °C under a continuous dry nitrogen purge (50 mL/min).
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Causality: The 10 °C/min rate provides optimal resolution between the baseline and the melting endotherm, preventing thermal lag.
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Data Extraction:
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Action: Calculate the extrapolated onset temperature ( To ) from the intersection of the baseline and the leading edge of the endothermic peak. Do not use the peak maximum, as the onset represents the true thermodynamic melting point.
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Protocol B: Boiling Point Determination via TGA and Vacuum Distillation
Because the predicted boiling point is ~408.6 °C [2], atmospheric boiling is impossible without degradation.
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Decomposition Profiling (TGA):
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Action: Subject a 5 mg sample to Thermogravimetric Analysis (TGA), ramping at 10 °C/min to 500 °C.
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Causality: This establishes the decomposition onset temperature ( Td ). If Td<408.6 °C (which is highly likely due to the labile C-I bond), atmospheric distillation is strictly prohibited.
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Vacuum Distillation Setup:
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Action: Transfer the compound to a short-path distillation apparatus equipped with a high-vacuum pump and a digital Pirani gauge.
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System Self-Validation (Leak Rate Check):
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Action: Isolate the vacuum pump and monitor the static pressure.
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Causality: If the system detects a leak rate >0.1 mmHg/min, the distillation is aborted. Oxygen ingress at high temperatures will cause oxidative degradation of the acetophenone core, invalidating the boiling point data.
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Reduced-Pressure Distillation:
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Action: Lower the pressure to exactly 10 mmHg. Gradually apply heat until steady reflux and distillation occur. Record the vapor temperature.
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Nomograph Extrapolation:
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Action: Use a Pressure-Temperature Alignment Nomograph (or the Clausius-Clapeyron equation) to extrapolate the measured boiling point at 10 mmHg back to the theoretical atmospheric boiling point (760 mmHg).
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Figure 2: Self-validating thermal analysis workflow for precise MP and BP determination.
Conclusion
The physical properties of 4'-Iodo-2-(2-methoxyphenyl)acetophenone are heavily dictated by the competing forces of massive London dispersion interactions from the iodine atom and the steric disruption caused by the ortho-methoxy group. By utilizing DSC for melting point determination and a combination of TGA and vacuum distillation for the boiling point, researchers can obtain highly accurate thermodynamic data while circumventing the thermal degradation inherent to heavy halogenated organics.
